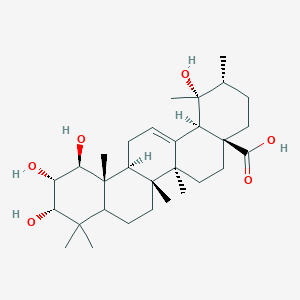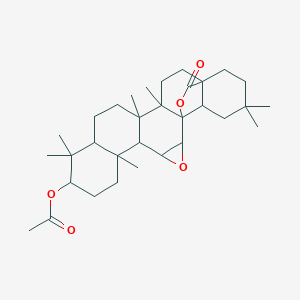![molecular formula C31H42O17 B210156 methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 39011-92-2](/img/structure/B210156.png)
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nuezhenide est un glycoside iridoïde isolé de diverses espèces végétales, notamment Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz. Il est traditionnellement utilisé en médecine chinoise pour sa capacité à éliminer la chaleur et les matières toxiques. Le nuezhenide présente une gamme d'activités biologiques, notamment des propriétés antitumorales, antioxydantes et anti-inflammatoires .
Applications De Recherche Scientifique
Chimie : Le nuezhenide est utilisé comme matière de départ pour la synthèse de divers composés bioactifs.
Biologie : Il est étudié pour ses effets sur les processus cellulaires, notamment ses propriétés anti-inflammatoires et antioxydantes.
Médecine : Le nuezhenide a montré un potentiel dans le traitement des maladies inflammatoires, du cancer et des maladies neurodégénératives.
Industrie : Il est utilisé dans le développement de nutraceutiques et d'aliments fonctionnels en raison de ses propriétés bénéfiques pour la santé
Mécanisme d'action
Le nuezhenide exerce ses effets par le biais de diverses cibles moléculaires et voies. L'un des principaux mécanismes est l'inhibition de la voie NF-κB, qui joue un rôle crucial dans l'inflammation et les réponses immunitaires. Le nuezhenide supprime l'expression de protéines phosphorylées comme IKKα/β, IκBα et p65, réduisant ainsi la libération de cytokines inflammatoires telles que le nitrite, le TNF-α et l'IL-6 .
Mécanisme D'action
Target of Action
Nuezhenide, also known as Nuzhenide, is an iridoid glycoside that primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating immune responses, making it a key target in the treatment of inflammatory conditions .
Mode of Action
Nuezhenide interacts with its targets by suppressing the expression of phosphorylated proteins like IKKα/β, IκBα, and p65 . These proteins are involved in the activation of the NF-κB pathway, so their suppression leads to a decrease in inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Nuezhenide is the NF-κB pathway . By suppressing the expression of key proteins in this pathway, Nuezhenide inhibits the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . This results in downstream effects that reduce inflammation.
Pharmacokinetics
A study on a similar compound, specnuezhenide, suggests that gut microbiota may play a role in the metabolism and pharmacokinetics of these types of compounds
Result of Action
The molecular and cellular effects of Nuezhenide’s action include a reduction in the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . It also inhibits the levels of ROS, NO, and Ca2+ in LPS-stimulated RAW264.7 cells . Furthermore, Nuezhenide suppresses LPS-induced NF-B/p65 translocation from the cytoplasm into the nucleus .
Action Environment
Given that it is used as a traditional chinese medicine for clearing away heat and toxic materials , it is possible that environmental factors such as temperature and toxins could influence its action, efficacy, and stability
Safety and Hazards
Orientations Futures
While Nuzhenide has shown promising results in terms of its anti-inflammatory and antioxidant activities, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on exploring its anti-tumor properties, its effects on glucose regulation , and its potential use in the treatment of other diseases.
Analyse Biochimique
Biochemical Properties
Nuezhenide plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as IKKα/β and IκBα, leading to the suppression of their phosphorylation . Additionally, Nuezhenide interacts with the NF-κB pathway, inhibiting the translocation of NF-κB/p65 from the cytoplasm to the nucleus . These interactions result in the reduction of inflammatory cytokines such as TNF-α and IL-6 .
Cellular Effects
Nuezhenide exerts notable effects on various cell types and cellular processes. In LPS-stimulated RAW264.7 cells, Nuezhenide reduces the release of inflammatory cytokines and inhibits the levels of reactive oxygen species (ROS), nitric oxide (NO), and calcium ions (Ca2+) . It also reverses the loss of mitochondrial membrane potential (MMP) induced by LPS . These effects suggest that Nuezhenide plays a crucial role in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Nuezhenide involves its ability to inhibit the NF-κB pathway. By suppressing the phosphorylation of IKKα/β and IκBα, Nuezhenide prevents the activation and nuclear translocation of NF-κB/p65 . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators . Additionally, Nuezhenide’s antioxidative properties are attributed to its ability to reduce ROS levels and maintain mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nuezhenide have been observed to change over time. Studies have shown that Nuezhenide maintains its stability and continues to exert anti-inflammatory and antioxidative effects over extended periods . Long-term exposure to Nuezhenide in vitro has demonstrated sustained inhibition of inflammatory cytokine release and preservation of mitochondrial function
Dosage Effects in Animal Models
The effects of Nuezhenide vary with different dosages in animal models. At lower doses, Nuezhenide exhibits significant anti-inflammatory and antioxidative effects without noticeable toxicity . At higher doses, some adverse effects such as cytotoxicity have been observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
Nuezhenide is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as IKKα/β and IκBα, influencing the NF-κB pathway . Additionally, Nuezhenide affects the levels of ROS, NO, and Ca2+, which are critical mediators of cellular metabolism and signaling . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, Nuezhenide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with biomolecules such as NF-κB/p65, which guide its translocation to the nucleus . These interactions ensure that Nuezhenide reaches its target sites to exert its biological effects.
Subcellular Localization
Nuezhenide’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This precise localization is essential for Nuezhenide to effectively modulate cellular processes and exert its therapeutic effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du nuezhenide implique généralement l'extraction à partir de sources naturelles telles que les fruits de Ligustrum lucidum Ait. Le processus d'extraction comprend l'extraction par solvant à l'aide de méthanol ou d'éthanol, suivie d'étapes de purification telles que la chromatographie sur colonne .
Méthodes de production industrielle
La production industrielle du nuezhenide implique une extraction à grande échelle à partir de matières végétales. Le processus comprend le séchage de la matière végétale, son broyage en une poudre fine, puis l'utilisation de solvants comme le méthanol ou l'éthanol pour l'extraction. L'extrait est ensuite purifié en utilisant des techniques comme la chromatographie liquide haute performance (HPLC) pour obtenir du nuezhenide pur .
Analyse Des Réactions Chimiques
Types de réactions
Le nuezhenide subit diverses réactions chimiques, notamment :
Oxydation : Le nuezhenide peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques dans le nuezhenide.
Substitution : Des réactions de substitution peuvent se produire au niveau de la partie glycosidique, conduisant à la formation de divers analogues.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du nuezhenide comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .
Principaux produits formés
Les principaux produits formés à partir des réactions du nuezhenide comprennent divers dérivés oxydés et réduits, qui peuvent présenter des activités biologiques différentes de celles du composé parent .
Comparaison Avec Des Composés Similaires
Le nuezhenide est structurellement lié à d'autres composés secoiridoïdes, tels que :
Oléuropéine : Trouvée dans les feuilles d'olivier et connue pour ses propriétés antioxydantes.
Ligustroside : Un autre secoiridoïde présentant des activités biologiques similaires.
Salidroside : Un phényléthanoïde présentant des propriétés antioxydantes et anti-inflammatoires.
Comparé à ces composés, le nuezhenide est unique en raison de sa structure moléculaire spécifique et de ses puissants effets anti-inflammatoires par le biais de la voie NF-κB .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nuzhenide can be achieved through the extraction of natural sources or by chemical synthesis. The chemical synthesis pathway is more commonly used due to its high yield and purity.", "Starting Materials": [ "Vanillin", "3,4-dihydroxybenzoic acid", "Ethyl acetate", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 1.5 g of vanillin and 2 g of 3,4-dihydroxybenzoic acid in 60 mL of ethyl acetate.", "Step 2: Add 1.5 g of sodium hydroxide to the mixture and stir for 30 minutes at room temperature.", "Step 3: Filter the mixture and wash the residue with ethyl acetate.", "Step 4: Combine the filtrate and washings and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the residue in methanol and filter the solution.", "Step 6: Concentrate the filtrate and precipitate the product by adding diethyl ether.", "Step 7: Collect the precipitate by filtration and dry it under vacuum to obtain Nuzhenide." ] } | |
Numéro CAS |
39011-92-2 |
Formule moléculaire |
C31H42O17 |
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1 |
Clé InChI |
STKUCSFEBXPTAY-YTECAPLWSA-N |
SMILES isomérique |
C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
SMILES canonique |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Apparence |
Powder |
Synonymes |
nuezhenide specnuezhenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)
![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
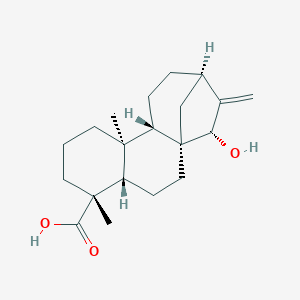

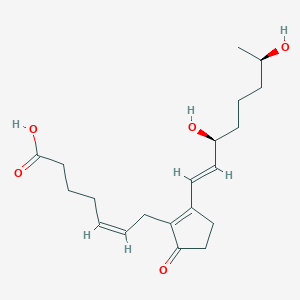
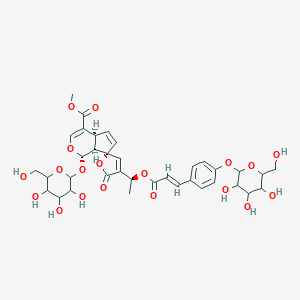


![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
